molecular formula C6H12N2O2 B14657325 1-(Nitrosopropylamino)-2-propanone CAS No. 39603-54-8

1-(Nitrosopropylamino)-2-propanone

Cat. No.: B14657325
CAS No.: 39603-54-8
M. Wt: 144.17 g/mol
InChI Key: SVLUODRIGFJEJZ-UHFFFAOYSA-N
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Description

1-(Nitrosopropylamino)-2-propanone is an organic compound that belongs to the class of nitrosamines. Nitrosamines are characterized by the presence of a nitroso group (-N=O) bonded to an amine. These compounds are of significant interest due to their potential carcinogenic properties .

Preparation Methods

Chemical Reactions Analysis

1-(Nitrosopropylamino)-2-propanone undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include nitrous acid for nitrosation, reducing agents like hydrogen gas or metal hydrides for reduction, and various nucleophiles for substitution reactions .

Scientific Research Applications

1-(Nitrosopropylamino)-2-propanone has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Nitrosopropylamino)-2-propanone exerts its effects involves the formation of reactive intermediates that can interact with DNA and other cellular components. These interactions can lead to mutations and potentially carcinogenic effects. The molecular targets include nucleophilic sites in DNA and proteins, leading to various biochemical pathways being affected .

Comparison with Similar Compounds

1-(Nitrosopropylamino)-2-propanone can be compared with other nitrosamines such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). While all these compounds share the nitroso group, they differ in their alkyl substituents, which can influence their reactivity and biological effects. For instance, NDMA and NDEA are also known for their carcinogenic properties, but their specific effects and applications may vary .

Conclusion

This compound is a compound of significant interest due to its chemical properties and potential applications in various fields. Understanding its synthesis, reactions, and effects can provide valuable insights into its role in scientific research and industry.

Properties

CAS No.

39603-54-8

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

N-(2-oxopropyl)-N-propylnitrous amide

InChI

InChI=1S/C6H12N2O2/c1-3-4-8(7-10)5-6(2)9/h3-5H2,1-2H3

InChI Key

SVLUODRIGFJEJZ-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC(=O)C)N=O

Origin of Product

United States

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